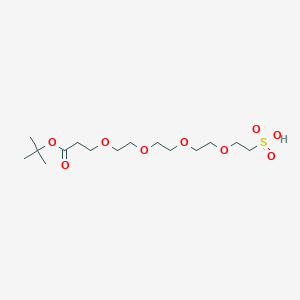

Boc-PEG4-sulfonic acid

Description

Properties

IUPAC Name |

2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30O9S/c1-15(2,3)24-14(16)4-5-20-6-7-21-8-9-22-10-11-23-12-13-25(17,18)19/h4-13H2,1-3H3,(H,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPGODLLTTUNMNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCOCCS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701142121 | |

| Record name | 4,7,10,13-Tetraoxapentadecanoic acid, 15-sulfo-, 1-(1,1-dimethylethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701142121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1817735-26-4 | |

| Record name | 4,7,10,13-Tetraoxapentadecanoic acid, 15-sulfo-, 1-(1,1-dimethylethyl) ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1817735-26-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,7,10,13-Tetraoxapentadecanoic acid, 15-sulfo-, 1-(1,1-dimethylethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701142121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Boc-PEG4-sulfonic acid: A Core Component in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boc-PEG4-sulfonic acid is a heterobifunctional linker molecule of significant interest in the fields of bioconjugation and medicinal chemistry, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, a proposed synthetic pathway, and detailed experimental protocols for its application. The strategic incorporation of a Boc-protecting group, a tetraethylene glycol (PEG) spacer, and a terminal sulfonic acid moiety provides a versatile tool for the covalent linkage of biomolecules, enabling the rational design of novel therapeutics. This document aims to serve as a foundational resource for researchers engaged in the synthesis and application of PROTACs and other complex bioconjugates.

Core Chemical Structure and Properties

Boc-PEG4-sulfonic acid is characterized by three key functional components: a tert-butyloxycarbonyl (Boc) protecting group, a hydrophilic tetraethylene glycol (PEG4) linker, and a terminal sulfonic acid group. This unique combination of features imparts desirable properties for its application as a linker in complex molecular constructs.

The Boc group provides a stable, acid-labile protecting group for a primary amine, allowing for selective deprotection and subsequent conjugation. The PEG4 spacer enhances aqueous solubility and provides conformational flexibility to the linker, which is crucial for facilitating the interaction between the two ends of a bifunctional molecule, such as a PROTAC.[1] The terminal sulfonic acid is a strong acidic group that can be activated for reaction with nucleophiles, such as the primary amines found on E3 ligase ligands.[2]

Physicochemical Data

A summary of the key physicochemical properties of Boc-PEG4-sulfonic acid is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₂₇NO₉S | [] |

| Molecular Weight | 389.42 g/mol | [] |

| Appearance | White to off-white solid | [] |

| Purity | ≥95% | [] |

| Solubility | Soluble in water and DMSO | [] |

| SMILES | CC(C)(C)OC(=O)NCCOCCOCCOCCS(=O)(=O)O | [] |

| pKa | The sulfonic acid group renders the molecule a strong acid, with an expected pKa significantly lower than that of a carboxylic acid. An exact experimental value is not readily available in the literature. | |

| Storage | 2-8°C in a cool, dry place, away from direct sunlight and moisture.[] |

Synthesis of Boc-PEG4-sulfonic acid

While a specific, detailed synthesis of Boc-PEG4-sulfonic acid is not extensively documented in publicly available literature, a plausible synthetic route can be proposed based on established organic chemistry principles. The following multi-step synthesis starts from commercially available tetraethylene glycol.

Proposed Synthetic Pathway

A potential synthetic workflow for Boc-PEG4-sulfonic acid is outlined below. This pathway involves the mono-protection and activation of tetraethylene glycol, followed by the introduction of the Boc-protected amine and subsequent conversion to the terminal sulfonic acid.

Caption: Proposed multi-step synthesis of Boc-PEG4-sulfonic acid.

Application in PROTAC Synthesis: An Experimental Protocol

Boc-PEG4-sulfonic acid is a valuable linker for the synthesis of PROTACs. The following protocol describes a general procedure for the conjugation of Boc-PEG4-sulfonic acid to an amine-containing E3 ligase ligand, a critical step in the assembly of a PROTAC.

Disclaimer: This protocol is a generalized procedure and may require optimization for specific molecules and reaction conditions.

Materials

-

Boc-PEG4-sulfonic acid

-

Amine-containing E3 ligase ligand (e.g., pomalidomide-NH2)

-

Thionyl chloride (SOCl₂) or oxalyl chloride

-

Anhydrous dichloromethane (B109758) (DCM)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Trifluoroacetic acid (TFA)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Thin Layer Chromatography (TLC) plates

-

Silica (B1680970) gel for column chromatography

-

Rotary evaporator

-

Standard laboratory glassware and magnetic stirrer

Experimental Procedure

Step 1: Activation of Boc-PEG4-sulfonic acid to Boc-PEG4-sulfonyl chloride

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve Boc-PEG4-sulfonic acid (1 equivalent) in anhydrous DCM.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add thionyl chloride (1.5-2 equivalents) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by TLC until the starting material is consumed.

-

Once the reaction is complete, remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting Boc-PEG4-sulfonyl chloride is typically used immediately in the next step.

Step 2: Conjugation of Boc-PEG4-sulfonyl chloride to an E3 Ligase Ligand

-

Dissolve the amine-containing E3 ligase ligand (1 equivalent) in anhydrous DMF in a separate flame-dried flask under an inert atmosphere.

-

Add TEA or DIPEA (2-3 equivalents) to the solution to act as a base.

-

Dissolve the freshly prepared Boc-PEG4-sulfonyl chloride in a minimal amount of anhydrous DMF and add it dropwise to the E3 ligase ligand solution at 0°C.

-

Allow the reaction to stir at room temperature overnight.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, quench the reaction by adding water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the Boc-protected E3 ligase ligand-linker conjugate.

Step 3: Boc Deprotection

-

Dissolve the purified Boc-protected conjugate in DCM.

-

Add an excess of TFA (e.g., 20-50% v/v in DCM).

-

Stir the solution at room temperature for 1-2 hours.

-

Monitor the deprotection by TLC or LC-MS.

-

Once complete, remove the solvent and TFA under reduced pressure. The resulting amine-functionalized linker-ligand conjugate is then ready for conjugation to the target protein binder.

Role in PROTAC-Mediated Protein Degradation

In the context of a PROTAC, Boc-PEG4-sulfonic acid serves as the linker that connects a ligand for a target protein of interest (POI) and a ligand for an E3 ubiquitin ligase. The assembled PROTAC then acts as a molecular bridge, bringing the POI into close proximity with the E3 ligase.[4] This proximity facilitates the transfer of ubiquitin from the E2-E3 ligase complex to the POI. The poly-ubiquitinated POI is then recognized and degraded by the 26S proteasome, effectively removing the target protein from the cell.[4]

Caption: The PROTAC-mediated protein degradation pathway.

Conclusion

Boc-PEG4-sulfonic acid is a well-defined, versatile chemical tool with significant applications in the development of targeted therapeutics, most notably PROTACs. Its unique structural features provide a balance of reactivity, stability, and favorable physicochemical properties. The proposed synthetic route and detailed experimental protocol offer a practical guide for researchers looking to incorporate this valuable linker into their drug discovery and development workflows. As the field of targeted protein degradation continues to expand, the utility of precisely engineered linkers like Boc-PEG4-sulfonic acid will undoubtedly play a crucial role in the design of next-generation medicines.

References

Synthesis of Boc-PEG4-Sulfonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of Boc-PEG4-sulfonic acid (tert-Butyloxycarbonyl-amino-tetraethylene glycol-sulfonic acid). This heterobifunctional linker is of significant interest in the fields of bioconjugation, drug delivery, and proteomics, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). The presence of a protected amine (Boc) and a terminal sulfonic acid group on a flexible polyethylene (B3416737) glycol (PEG) spacer allows for sequential and controlled conjugation strategies.

This guide details two primary synthetic pathways, offering flexibility based on the availability of starting materials. All quantitative data is summarized for clarity, and detailed experimental protocols are provided. Visual diagrams generated using Graphviz are included to illustrate the experimental workflows.

Data Presentation

For successful synthesis, precise control over reaction parameters is crucial. The following tables provide recommended quantitative data for the key steps in the synthesis of Boc-PEG4-sulfonic acid.

Table 1: Reagent Stoichiometry for Boc Protection of Amino-PEG4-Sulfonic Acid (Route 1)

| Reagent/Component | Molar Equivalents (relative to Amino-PEG4-sulfonic acid) |

| Amino-PEG4-sulfonic acid | 1.0 |

| Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) | 1.1 - 1.5 |

| Diisopropylethylamine (DIPEA) | 2.0 - 3.0 |

Table 2: Reagent Stoichiometry for Synthesis via Amino-PEG4-alcohol (Route 2)

| Step | Reagent/Component | Molar Equivalents (relative to starting PEG derivative) |

| Boc Protection | Amino-PEG4-alcohol | 1.0 |

| Di-tert-butyl dicarbonate ((Boc)₂O) | 1.1 - 1.5 | |

| Diisopropylethylamine (DIPEA) | 2.0 - 3.0 | |

| Tosylation | Boc-NH-PEG4-alcohol | 1.0 |

| p-Toluenesulfonyl chloride (TsCl) | 1.2 - 1.5 | |

| Pyridine (B92270) or Triethylamine (B128534) | 2.0 - 3.0 | |

| Sulfonation | Boc-NH-PEG4-tosylate | 1.0 |

| Sodium sulfite (B76179) (Na₂SO₃) | 1.5 - 2.0 |

Experimental Protocols

The following are detailed methodologies for the synthesis of Boc-PEG4-sulfonic acid.

Route 1: Boc Protection of Amino-PEG4-sulfonic acid

This is the most direct route, assuming the commercial availability of amino-PEG4-sulfonic acid.

Materials:

-

Amino-PEG4-sulfonic acid

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Diisopropylethylamine (DIPEA) or other non-nucleophilic base

-

Anhydrous Dichloromethane (B109758) (DCM)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Nitrogen or argon supply (optional)

Procedure:

-

Dissolution: In a round-bottom flask, dissolve the amino-PEG4-sulfonic acid in anhydrous DCM.

-

Base Addition: Add DIPEA (2-3 equivalents relative to the amine) to the solution.

-

Boc Anhydride Addition: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.5 equivalents) to the stirred solution.

-

Reaction: Stir the reaction mixture at room temperature for 3-12 hours. The reaction can be monitored by thin-layer chromatography (TLC) to confirm the consumption of the starting material.

-

Work-up:

-

Concentrate the reaction mixture under reduced pressure.

-

Redissolve the residue in a minimal amount of DCM.

-

Wash the organic layer with a mild aqueous acid (e.g., 5% citric acid solution) to remove excess base, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: The crude product can be purified by column chromatography on silica (B1680970) gel using a gradient of methanol (B129727) in dichloromethane to afford the pure Boc-PEG4-sulfonic acid.

-

Characterization: Confirm the identity and purity of the final product using NMR and mass spectrometry.

Route 2: Synthesis from Amino-PEG4-alcohol

This route is a viable alternative if amino-PEG4-alcohol is more readily available. It involves three main stages: Boc protection of the amine, tosylation of the hydroxyl group, and subsequent conversion to the sulfonic acid.

Materials:

-

Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

Procedure:

-

Follow the same procedure as described in Route 1, using Amino-PEG4-alcohol as the starting material. This will yield Boc-NH-PEG4-alcohol.

Materials:

-

Boc-NH-PEG4-alcohol

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine or Triethylamine

-

Anhydrous Dichloromethane (DCM)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Ice bath

Procedure:

-

Dissolution: Dissolve Boc-NH-PEG4-alcohol in anhydrous DCM in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

Base and Tosyl Chloride Addition: Add pyridine or triethylamine (2-3 equivalents) followed by the slow, portion-wise addition of p-toluenesulfonyl chloride (1.2-1.5 equivalents).

-

Reaction: Stir the reaction mixture at 0 °C for 1-2 hours and then allow it to warm to room temperature and stir overnight. Monitor the reaction by TLC.

-

Work-up:

-

Quench the reaction by adding a small amount of water.

-

Dilute the mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude Boc-NH-PEG4-tosylate by column chromatography on silica gel.

Materials:

-

Boc-NH-PEG4-tosylate

-

Sodium sulfite (Na₂SO₃)

-

Ethanol (B145695)/Water mixture

-

Magnetic stirrer and stir bar

-

Round-bottom flask with reflux condenser

Procedure:

-

Reaction Setup: Dissolve Boc-NH-PEG4-tosylate in a mixture of ethanol and water in a round-bottom flask.

-

Sulfite Addition: Add sodium sulfite (1.5-2.0 equivalents) to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction by TLC or LC-MS.

-

Work-up:

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Acidify the remaining aqueous solution with a strong acid (e.g., 1 M HCl) to a pH of approximately 2.

-

Extract the product into a suitable organic solvent such as ethyl acetate.

-

Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the final product, Boc-PEG4-sulfonic acid, by column chromatography.

-

Characterization: Confirm the structure and purity of the final product by NMR and mass spectrometry.

Mandatory Visualization

The following diagrams illustrate the logical workflows for the synthesis of Boc-PEG4-sulfonic acid.

Caption: Workflow for the synthesis of Boc-PEG4-sulfonic acid via Route 1.

Caption: Workflow for the synthesis of Boc-PEG4-sulfonic acid via Route 2.

References

An In-depth Technical Guide to the Physicochemical Properties of Boc-PEG4-Sulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Boc-PEG4-sulfonic acid, a bifunctional linker critical in the fields of bioconjugation, drug delivery, and proteomics. This document details its chemical characteristics, provides insights into its application, and outlines relevant experimental considerations.

Core Physicochemical Properties

Boc-PEG4-sulfonic acid is a heterobifunctional molecule that integrates a tert-butyloxycarbonyl (Boc) protected amine, a tetraethylene glycol (PEG4) spacer, and a terminal sulfonic acid group. The presence of the hydrophilic PEG4 spacer enhances the aqueous solubility of conjugates.[1][2] The terminal sulfonic acid is a strong acidic group, while the Boc-protected amine allows for controlled, sequential conjugation strategies.[2][3]

Quantitative data for Boc-PEG4-sulfonic acid and a closely related variant are summarized in the table below. It is crucial for researchers to note that commercial listings may feature slight variations in the chemical structure, impacting the molecular weight and formula.

| Property | Boc-PEG4-sulfonic acid | Notes |

| Molecular Formula | C13H27NO9S[1] or C15H30O9S[4][5] | The variation in formula and molecular weight likely stems from different PEG chain lengths or compositions described by suppliers. Researchers should verify the specific structure. |

| Molecular Weight | 389.42 g/mol [1] or 386.46 g/mol [4][5] | |

| Appearance | White to off-white solid[1] | |

| Purity | ≥95%[1] | |

| Solubility | Soluble in water and DMSO.[1] | The PEGylated nature imparts aqueous solubility.[2] It is also expected to be soluble in other organic solvents like DMF and DCM.[2][6] |

| Functional Groups | Boc (tert-butoxycarbonyl), PEG, Sulfonic acid[1] | |

| Storage Conditions | 2-8°C, in a cool, dry place away from light and moisture.[1] | For long-term storage, -20°C under an inert atmosphere is recommended to prevent degradation.[2] |

Experimental Protocols and Applications

Boc-PEG4-sulfonic acid is a key reagent in the construction of complex bioconjugates, most notably Proteolysis-Targeting Chimeras (PROTACs).[4] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[4] The Boc-PEG4-sulfonic acid serves as a linker, connecting the target-binding ligand and the E3 ligase ligand.[4]

General Workflow for PROTAC Synthesis using Boc-PEG4-sulfonic acid

The synthesis of a PROTAC using this linker involves a multi-step process that leverages the orthogonal reactivity of its functional groups. The Boc group provides a stable protecting group for the amine, which can be deprotected under acidic conditions for subsequent conjugation steps.[2]

Caption: General workflow for the synthesis of a PROTAC molecule using a Boc-PEG4-sulfonic acid linker.

Methodological Considerations:

-

Activation of the Sulfonic Acid: The sulfonic acid group can be activated for reaction with nucleophiles. While less common than carboxylic acid activation, methods for sulfonamide formation can be employed.

-

Boc Deprotection: The Boc protecting group is typically removed under acidic conditions, for example, using trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).[2]

-

Purification: Purification of the intermediates and the final product is crucial and can be achieved using chromatographic techniques such as size-exclusion chromatography (SEC) or dialysis to remove excess reagents and byproducts.[2]

Role in Modulating Signaling Pathways

Boc-PEG4-sulfonic acid itself is not directly involved in cellular signaling. However, its application in the synthesis of PROTACs has a significant impact on modulating signaling pathways.[2] By inducing the degradation of specific target proteins, PROTACs can effectively downregulate signaling cascades implicated in various diseases.[4]

Caption: Mechanism of action for a PROTAC, illustrating how it leads to the degradation of a target protein and subsequent modulation of a signaling pathway.

Stability and Storage

Proper handling and storage are essential to maintain the chemical integrity of Boc-PEG4-sulfonic acid. It should be stored in a cool, dry place at 2–8°C, protected from direct sunlight and moisture.[1] The container should be kept tightly sealed in a designated chemical storage area.[1] It is important to protect the compound from incompatible substances such as strong oxidizing agents.[1] For long-term stability, storage at -20°C under an inert atmosphere is recommended.[2] Sulfonate esters can exhibit varying stability depending on steric hindrance and reaction conditions, with some being sensitive to acidic or nucleophilic cleavage.[7]

Conclusion

Boc-PEG4-sulfonic acid is a valuable and versatile tool for researchers in drug development and chemical biology. Its defined structure, which includes a hydrophilic PEG spacer, a reactive sulfonic acid, and a protected amine, allows for the rational design and synthesis of complex molecules like PROTACs. Understanding its physicochemical properties, handling requirements, and reaction principles is paramount for its successful application in advancing therapeutic and research objectives.

References

- 1. ccount-chem.com [ccount-chem.com]

- 2. benchchem.com [benchchem.com]

- 3. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. N-Boc-N-bis(PEG4-acid), 2093152-88-4 | BroadPharm [broadpharm.com]

- 7. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC [pmc.ncbi.nlm.nih.gov]

Boc-PEG4-Sulfonic Acid: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Boc-PEG4-sulfonic acid, a bifunctional linker critical in the development of advanced therapeutics, particularly Proteolysis Targeting Chimeras (PROTACs). This document details the physicochemical properties, molecular weight, and structural information of Boc-PEG4-sulfonic acid. A detailed, generalized experimental protocol for its application in the synthesis of PROTACs is provided. Furthermore, this guide illustrates the mechanism of action of PROTACs in modulating cellular signaling pathways, using the PI3K/AKT/mTOR pathway as an example, visualized through a DOT language diagram. This paper is intended for researchers, scientists, and drug development professionals engaged in the fields of medicinal chemistry, chemical biology, and targeted protein degradation.

Introduction

The advent of targeted protein degradation as a therapeutic modality has revolutionized drug discovery. PROTACs are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to selectively eliminate proteins of interest (POIs). A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the geometry of the ternary complex formed between the POI and the E3 ligase.

Boc-PEG4-sulfonic acid is a versatile polyethylene (B3416737) glycol (PEG)-based linker that offers several advantages in PROTAC design. The tetraethylene glycol (PEG4) spacer enhances aqueous solubility and can improve the pharmacokinetic profile of the resulting PROTAC. The terminal sulfonic acid group provides a handle for conjugation, while the Boc-protected amine allows for orthogonal synthesis strategies. This guide serves as a technical resource for the effective utilization of Boc-PEG4-sulfonic acid in the design and synthesis of novel protein degraders.

Physicochemical Properties and Data Presentation

The accurate characterization of Boc-PEG4-sulfonic acid is paramount for its successful application. There are slight variations in the reported molecular weight and formula in commercially available sources. The data presented below is consolidated from reputable suppliers.

| Property | Value | Source |

| Molecular Weight | 386.46 g/mol | MedchemExpress[1][2] |

| Molecular Formula | C₁₅H₃₀O₉S | MedchemExpress[1][2] |

| CAS Number | 1817735-26-4 | MedchemExpress[2] |

| Appearance | White to off-white solid | Ccount Chem[3] |

| Solubility | Soluble in water and DMSO | Ccount Chem[3] |

| Storage | 2-8°C, away from direct sunlight and moisture | Ccount Chem[3] |

Note: Another source reports a molecular weight of 389.42 g/mol and a molecular formula of C₁₃H₂₇NO₉S[3]. Researchers should verify the specifications of their particular batch.

Experimental Protocols: PROTAC Synthesis

The following is a generalized two-step experimental protocol for the synthesis of a PROTAC using Boc-PEG4-sulfonic acid. This protocol is based on established methods for PROTAC synthesis and can be adapted for specific proteins of interest and E3 ligase ligands.

Step 1: Amide Coupling of E3 Ligase Ligand to Boc-PEG4-sulfonic acid

This step involves the formation of an amide bond between the sulfonic acid moiety of the linker and an amine-functionalized E3 ligase ligand (e.g., a derivative of pomalidomide, thalidomide, or VHL ligand).

Materials:

-

Boc-PEG4-sulfonic acid

-

Amine-functionalized E3 ligase ligand (1.0 equivalent)

-

HATU (1,1'-[Azobis(methyliden)]-bis-(3-methyl-1H-imidazolium-3-ium)hexafluorophosphate) (1.2 equivalents)

-

DIPEA (N,N-Diisopropylethylamine) (2.0 equivalents)

-

Anhydrous DMF (N,N-Dimethylformamide)

Procedure:

-

Dissolve the amine-functionalized E3 ligase ligand (1.0 eq) and Boc-PEG4-sulfonic acid (1.0 eq) in anhydrous DMF.

-

To this solution, add HATU (1.2 eq) and DIPEA (2.0 eq).

-

Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 4-6 hours.

-

Monitor the reaction progress by LC-MS (Liquid Chromatography-Mass Spectrometry).

-

Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain the Boc-protected E3 ligase ligand-linker conjugate.

Step 2: Boc Deprotection and Coupling to POI Ligand

This step involves the removal of the Boc protecting group to expose the free amine, followed by coupling to a carboxylic acid-functionalized ligand for the protein of interest.

Materials:

-

Boc-protected E3 ligase ligand-linker conjugate (from Step 1)

-

Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane (B91453)

-

Anhydrous Dichloromethane (DCM)

-

Carboxylic acid-functionalized POI ligand (1.1 equivalents)

-

HATU (1.2 equivalents)

-

DIPEA (3.0 equivalents)

-

Anhydrous DMF

Procedure:

-

Boc Deprotection:

-

Dissolve the Boc-protected conjugate in anhydrous DCM.

-

Add TFA (typically 20-50% in DCM) or 4M HCl in 1,4-dioxane dropwise.

-

Stir the reaction at room temperature for 1-2 hours, monitoring by LC-MS until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure to remove the acid and solvent. The resulting amine is often used in the next step without further purification.

-

-

Amide Coupling to POI Ligand:

-

Dissolve the carboxylic acid-functionalized POI ligand (1.1 eq) in anhydrous DMF.

-

Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 15-30 minutes to activate the carboxylic acid.

-

Add the deprotected E3 ligase ligand-linker amine from the previous step to the reaction mixture.

-

Stir the reaction at room temperature for 2-16 hours, monitoring by LC-MS.

-

Upon completion, work up the reaction as described in Step 1 (water quench, extraction, wash, dry, concentrate).

-

Purify the final PROTAC product by preparative reverse-phase HPLC.

-

Signaling Pathway Modulation and Visualization

PROTACs utilizing linkers such as Boc-PEG4-sulfonic acid can be designed to target key proteins in various signaling pathways implicated in disease. For instance, a PROTAC could be developed to target PI3K or mTOR, critical kinases in the PI3K/AKT/mTOR signaling pathway, which is often dysregulated in cancer.

The following diagram illustrates the general mechanism of a PROTAC targeting a protein within this pathway.

Caption: PROTAC-mediated degradation of a target protein in the PI3K/AKT/mTOR pathway.

Conclusion

Boc-PEG4-sulfonic acid is a valuable chemical tool for the construction of PROTACs and other complex bioconjugates. Its properties facilitate the synthesis of molecules with enhanced solubility and potentially improved pharmacokinetic profiles. The provided experimental protocol offers a robust starting point for the development of novel protein degraders. The ability to rationally design PROTACs to modulate specific signaling pathways, as illustrated with the PI3K/AKT/mTOR pathway, underscores the transformative potential of this technology in modern drug discovery. As the field of targeted protein degradation continues to evolve, the strategic use of well-characterized linkers like Boc-PEG4-sulfonic acid will be essential for the creation of the next generation of therapeutics.

References

Solubility of Boc-PEG4-Sulfonic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Boc-PEG4-sulfonic acid, a heterobifunctional linker commonly employed in bioconjugation and drug delivery applications. Due to the limited availability of precise quantitative solubility data in public literature, this document focuses on providing robust qualitative data based on available information for the target molecule and structurally similar compounds. Furthermore, a detailed experimental protocol is provided for researchers to determine quantitative solubility in their specific applications.

Core Concepts: Structural Influence on Solubility

The solubility of Boc-PEG4-sulfonic acid is governed by the distinct chemical properties of its three main components:

-

Boc (tert-Butyloxycarbonyl) Group: This bulky, nonpolar protecting group enhances solubility in lipophilic organic solvents.

-

PEG4 (Tetraethylene Glycol) Spacer: The flexible and hydrophilic polyethylene (B3416737) glycol chain significantly contributes to solubility in a wide range of polar organic solvents and aqueous solutions through hydrogen bonding.[1][]

-

Sulfonic Acid (-SO₃H) Group: As a strong acid, this functional group is highly polar and hydrophilic, promoting solubility in aqueous and other polar protic solvents.[3]

The combination of these groups results in an amphiphilic molecule with a broad, albeit qualitative, solubility profile.

Qualitative Solubility Data

| Solvent | Solvent Type | Reported Solubility |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble |

| Dimethylformamide (DMF) | Polar Aprotic | Soluble |

| Dichloromethane (DCM) | Chlorinated | Soluble |

| Water | Polar Protic | Soluble |

| Acetonitrile | Polar Aprotic | Likely Soluble |

| Tetrahydrofuran (THF) | Ether | Likely Soluble |

This data is qualitative. Researchers should verify solubility for their specific concentrations and experimental conditions.

Experimental Protocol for Quantitative Solubility Determination

For applications requiring precise concentration data, determining the equilibrium solubility is crucial. The following protocol, adapted from the widely accepted shake-flask method, provides a reliable means to quantify the solubility of Boc-PEG4-sulfonic acid.[4][5][6]

Objective: To determine the quantitative solubility of Boc-PEG4-sulfonic acid in a selected organic solvent at a specified temperature.

Materials:

-

Boc-PEG4-sulfonic acid

-

Selected organic solvent(s) (e.g., DMSO, DMF, DCM)

-

Analytical balance

-

Glass vials with screw caps

-

Constant temperature shaker/incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE, chemically compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD)

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of Boc-PEG4-sulfonic acid to a pre-weighed glass vial. The excess solid should be clearly visible.

-

Add a known volume of the selected organic solvent to the vial.

-

Seal the vial tightly and place it in a shaker/incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Separation:

-

After the equilibration period, remove the vial and let the undissolved solid settle.

-

Centrifuge the vial to pellet the remaining solid.

-

Carefully withdraw the supernatant using a syringe and filter it through a chemically inert syringe filter to obtain a clear, saturated solution.

-

-

Quantification:

-

Prepare a series of standard solutions of Boc-PEG4-sulfonic acid of known concentrations in the chosen solvent.

-

Generate a calibration curve by analyzing the standard solutions using a validated HPLC method.

-

Analyze the filtered saturated solution using the same HPLC method.

-

Determine the concentration of Boc-PEG4-sulfonic acid in the saturated solution by comparing its response to the calibration curve.

-

-

Data Reporting:

-

Express the solubility in standard units such as mg/mL, g/L, or mol/L at the specified temperature.

-

Logical Workflow for Application

The primary utility of Boc-PEG4-sulfonic acid is in bioconjugation, for instance, in the creation of Antibody-Drug Conjugates (ADCs) or Proteolysis-Targeting Chimeras (PROTACs).[7][8] The solubility in organic solvents like DMSO or DMF is critical for the initial reaction steps. The following diagram illustrates a generalized workflow for its use.

Caption: Generalized workflow for Boc-PEG4-sulfonic acid bioconjugation.

References

A Technical Guide to Boc-PEG4-sulfonic acid: A PROTAC Linker for Targeted Protein Degradation

CAS Number: 1817735-26-4

This technical guide provides an in-depth overview of Boc-PEG4-sulfonic acid, a bifunctional linker critical in the development of Proteolysis Targeting Chimeras (PROTACs). It is intended for researchers, scientists, and drug development professionals working in the fields of targeted protein degradation, medicinal chemistry, and chemical biology. This document outlines the physicochemical properties, applications, and relevant biological pathways associated with the use of this linker.

Physicochemical Properties

Boc-PEG4-sulfonic acid is a polyethylene (B3416737) glycol (PEG)-based linker molecule. The tert-butyloxycarbonyl (Boc) protecting group provides a stable handle for controlled, stepwise synthesis, while the tetraethylene glycol (PEG4) spacer enhances aqueous solubility and provides spatial separation between the two ends of the PROTAC. The terminal sulfonic acid group offers a reactive site for conjugation.

| Property | Value | Source(s) |

| CAS Number | 1817735-26-4 | [1][2] |

| Molecular Formula | C₁₅H₃₀O₉S | [1] |

| Molecular Weight | 386.46 g/mol | [1] |

| Appearance | White or off-white powder | [3] |

| Functional Groups | Boc (tert-butoxycarbonyl), PEG, Sulfonic acid | [4] |

Applications in Targeted Protein Degradation

Boc-PEG4-sulfonic acid is primarily utilized as a linker in the synthesis of PROTACs.[1] PROTACs are heterobifunctional molecules designed to recruit a target protein (Protein of Interest, POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[1][] The PEG linker plays a crucial role in optimizing the distance and orientation between the POI and the E3 ligase to facilitate the formation of a stable ternary complex, which is essential for efficient protein degradation.[6]

The general workflow for developing a PROTAC using a linker like Boc-PEG4-sulfonic acid involves a modular synthetic approach. This allows for the systematic variation of the linker length and composition to optimize the degradation of the target protein.[7]

Signaling Pathways in PROTAC-Mediated Protein Degradation

While Boc-PEG4-sulfonic acid itself is not directly involved in signaling pathways, the PROTACs constructed using this linker are designed to modulate cellular signaling by degrading key protein nodes. The ubiquitin-proteasome system (UPS) is the central pathway hijacked by PROTACs to achieve targeted protein degradation.[]

Below is a diagram illustrating the general mechanism of PROTAC-mediated protein degradation.

Experimental Protocols

General PROTAC Synthesis Workflow

The synthesis of a PROTAC using a bifunctional linker like Boc-PEG4-sulfonic acid typically involves a two-step process: conjugation of the linker to one of the ligands (either the POI ligand or the E3 ligase ligand), followed by conjugation to the second ligand.[8]

Representative Protocol for Amide Coupling

The following is a representative protocol for the amide coupling of a carboxylic acid-containing linker to an amine-containing ligand, which is a common step in PROTAC synthesis. This can be adapted for the sulfonic acid group of Boc-PEG4-sulfonic acid, which may require different coupling reagents and conditions.

Materials:

-

Boc-PEG4-sulfonic acid

-

Amine-containing ligand (e.g., E3 ligase ligand)

-

Coupling agents (e.g., HATU, HOBt/EDC)

-

Anhydrous solvent (e.g., DMF, DMSO)

-

Tertiary base (e.g., DIPEA)

Procedure:

-

Dissolve the amine-containing ligand and Boc-PEG4-sulfonic acid in the anhydrous solvent.

-

Add the coupling agents and the tertiary base to the reaction mixture.

-

Stir the reaction at room temperature for a specified time, monitoring the progress by an appropriate analytical method (e.g., LC-MS).

-

Upon completion, the reaction mixture is typically worked up by extraction and purified by chromatography to yield the desired conjugate.

Note: The Boc protecting group can be removed under acidic conditions (e.g., using TFA in DCM) to reveal a free amine for subsequent conjugation steps.[7][9]

Conclusion

Boc-PEG4-sulfonic acid is a valuable chemical tool for the construction of PROTACs, a promising class of therapeutics for targeted protein degradation. Its bifunctional nature, coupled with the advantageous properties of the PEG spacer, allows for the modular and efficient synthesis of these complex molecules. A thorough understanding of its properties and the general principles of PROTAC synthesis is essential for researchers aiming to develop novel protein degraders.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. benchchem.com [benchchem.com]

- 4. peg sulfonic acid, sulfonic acid linker(Reagent) | AxisPharm [axispharm.com]

- 6. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

The Versatility of Boc-PEG4-sulfonic acid in Modern Drug Development

For Immediate Release

A Deep Dive into a Key Building Block for Targeted Protein Degradation

In the rapidly evolving landscape of pharmaceutical research, the pursuit of more precise and effective therapeutic agents is paramount. One such molecule that has garnered significant attention for its role in pioneering drug development strategies is Boc-PEG4-sulfonic acid. This bifunctional linker molecule is at the heart of advancements in targeted protein degradation, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides an in-depth overview of Boc-PEG4-sulfonic acid, its properties, applications, and the methodologies governing its use for an audience of researchers, scientists, and drug development professionals.

Core Properties of Boc-PEG4-sulfonic acid

Boc-PEG4-sulfonic acid is a heterobifunctional molecule characterized by three key components: a tert-butyloxycarbonyl (Boc) protected amine, a tetraethylene glycol (PEG4) spacer, and a terminal sulfonic acid group.[1] Each of these components imparts unique properties that are crucial for its function in bioconjugation. The Boc group provides a stable protecting group for the amine, which can be selectively removed under acidic conditions. The PEG4 spacer is hydrophilic, which enhances the solubility and bioavailability of the resulting conjugate.[2] The terminal sulfonic acid provides a reactive handle for conjugation to target molecules.

A summary of the key quantitative data for Boc-PEG4-sulfonic acid is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₅H₃₀O₉S | [] |

| Molecular Weight | 386.46 g/mol | [] |

| CAS Number | 1817735-26-4 | [] |

| Appearance | White to off-white powder/solid | [1][4] |

| Purity | ≥95% - >98% | [1][5] |

| Solubility | Soluble in water and DMSO | [1] |

| Storage Temperature | 2-8°C or -20°C | [1] |

| Predicted Density | 1.194 ± 0.06 g/cm³ | [4] |

The Central Role in PROTAC Synthesis

The primary and most significant application of Boc-PEG4-sulfonic acid is as a linker in the synthesis of PROTACs.[] PROTACs are revolutionary therapeutic molecules designed to hijack the body's own cellular machinery to selectively eliminate disease-causing proteins.[][6]

A PROTAC consists of three parts: a ligand that binds to the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. By bringing the target protein and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.[6]

The linker is a critical component of a PROTAC, as its length, flexibility, and chemical properties can significantly impact the efficiency of ternary complex formation (PROTAC-POI-E3 ligase) and subsequent protein degradation. The PEG4 spacer in Boc-PEG4-sulfonic acid provides the necessary flexibility and hydrophilicity to optimize this interaction.

Below is a diagram illustrating the general mechanism of PROTAC-mediated protein degradation.

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental Protocols: A Hypothetical Approach to PROTAC Synthesis

The following is a hypothetical, two-part experimental protocol for the synthesis of a PROTAC using Boc-PEG4-sulfonic acid. This protocol is for illustrative purposes and should be adapted and optimized for specific experimental conditions.

Part 1: Activation of Boc-PEG4-sulfonic acid to Boc-PEG4-sulfonyl chloride

Materials:

-

Boc-PEG4-sulfonic acid

-

Thionyl chloride (SOCl₂) or a similar chlorinating agent (e.g., oxalyl chloride)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Nitrogen or Argon atmosphere

-

Rotary evaporator

Procedure:

-

Under an inert atmosphere, dissolve Boc-PEG4-sulfonic acid in anhydrous DCM in a round-bottom flask.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add an excess of thionyl chloride (e.g., 2-3 equivalents) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

-

Remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator to yield the crude Boc-PEG4-sulfonyl chloride. This intermediate is typically used immediately in the next step without further purification due to its reactivity.

Part 2: Conjugation of Boc-PEG4-sulfonyl chloride to an Amine-Containing Ligand

Materials:

-

Boc-PEG4-sulfonyl chloride (from Part 1)

-

Amine-containing POI ligand or E3 ligase ligand

-

Anhydrous DCM or a suitable aprotic solvent

-

A non-nucleophilic base, such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA)

-

Purification system (e.g., flash column chromatography or preparative HPLC)

Procedure:

-

Dissolve the amine-containing ligand in anhydrous DCM.

-

Add an excess of the non-nucleophilic base (e.g., 2-3 equivalents) to the solution.

-

Slowly add a solution of the crude Boc-PEG4-sulfonyl chloride in anhydrous DCM to the stirred ligand solution at 0°C.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by LC-MS.

-

Once the reaction is complete, quench the reaction by adding water.

-

Extract the product with an organic solvent, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the resulting Boc-PEG4-ligand conjugate by flash column chromatography or preparative HPLC.

The resulting conjugate can then undergo deprotection of the Boc group to reveal the terminal amine, which can be subsequently coupled to the second ligand (either the POI or E3 ligase ligand) using standard amide bond formation chemistries.

The following diagram illustrates a hypothetical experimental workflow for the synthesis of a PROTAC using Boc-PEG4-sulfonic acid.

Caption: Hypothetical workflow for PROTAC synthesis using Boc-PEG4-sulfonic acid.

Conclusion

Boc-PEG4-sulfonic acid is a versatile and valuable tool in the arsenal (B13267) of medicinal chemists and drug developers. Its unique combination of a protected amine, a hydrophilic PEG spacer, and a reactive sulfonic acid group makes it an ideal linker for the construction of complex therapeutic molecules like PROTACs. A thorough understanding of its chemical properties and reaction methodologies is crucial for its successful implementation in the design and synthesis of the next generation of targeted therapies. As research into targeted protein degradation continues to expand, the importance of well-designed linkers like Boc-PEG4-sulfonic acid will undoubtedly grow, paving the way for novel treatments for a wide range of diseases.

References

The Lynchpin of Targeted Protein Degradation: A Technical Guide to Boc-PEG4-Sulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of targeted protein degradation (TPD) has opened a new frontier in therapeutic intervention, moving beyond traditional inhibition to the complete removal of disease-causing proteins. At the heart of this strategy are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's own ubiquitin-proteasome system to selectively eliminate proteins of interest. The architecture of a PROTAC is as elegant as it is effective, comprising a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a crucial linker connecting the two. This technical guide provides an in-depth examination of a specific and valuable linker, Boc-PEG4-sulfonic acid , detailing its role, physicochemical properties, and the methodologies for its incorporation into PROTAC synthesis.

The Indirect Mechanism of Action: Enabling Protein Degradation

Boc-PEG4-sulfonic acid does not possess a direct biological mechanism of action in the traditional pharmacological sense. Instead, its function is to serve as a critical structural component within a PROTAC molecule.[1][2][3] The linker's characteristics, including its length, flexibility, and solubility, are paramount in dictating the overall efficacy of the PROTAC.[4][5]

The mechanism of action of a PROTAC enabled by a linker like Boc-PEG4-sulfonic acid is a catalytic process that leverages the cell's natural protein disposal machinery. This process can be broken down into the following key steps:

-

Ternary Complex Formation: The PROTAC molecule simultaneously binds to the protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary POI-PROTAC-E3 ligase complex. The PEG4 linker of Boc-PEG4-sulfonic acid provides the necessary spatial orientation and flexibility to facilitate the optimal positioning of the POI and E3 ligase.[4]

-

Ubiquitination: Within this ternary complex, the E3 ligase facilitates the transfer of ubiquitin from a charged E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. This process is repeated to form a polyubiquitin (B1169507) chain.

-

Proteasomal Degradation: The polyubiquitinated POI is then recognized by the 26S proteasome, a cellular machine responsible for degrading unwanted proteins. The proteasome unfolds and degrades the POI into small peptides.

-

Recycling: The PROTAC molecule is not consumed in this process and is released to engage another POI and E3 ligase, acting catalytically to induce the degradation of multiple target protein molecules.

The polyethylene (B3416737) glycol (PEG) component of the linker enhances the aqueous solubility of the often large and hydrophobic PROTAC molecule, which can improve its cell permeability and overall pharmacokinetic properties.[5][6]

Physicochemical Properties of PEG-Based Linkers

The selection of a linker is a critical optimization step in PROTAC design. The following table summarizes key physicochemical properties of Boc-PEG4-sulfonic acid and related PEG-based linkers, providing a basis for comparison and selection in drug development workflows.

| Property | Boc-PEG4-sulfonic acid | General PEG Linkers | General Alkyl Linkers |

| Molecular Formula | C₁₅H₃₀O₉S | Variable | Variable |

| Molecular Weight | 386.46 g/mol | Variable | Variable |

| Solubility | Soluble in water and DMSO | Generally high aqueous solubility | Generally low aqueous solubility (hydrophobic) |

| Flexibility | High | High | Moderate to High |

| Biocompatibility | High | High | Moderate |

| Key Functional Groups | Boc-protected amine, Sulfonic acid | Variable (e.g., -OH, -COOH, -N₃) | Typically non-polar C-H bonds |

| Impact on PROTACs | Enhances solubility and provides a flexible spacer. The sulfonic acid offers a unique conjugation handle. | Improve solubility, permeability, and pharmacokinetic profile.[5][6] | Provide a more rigid and hydrophobic spacer. |

Experimental Protocols for PROTAC Synthesis

The synthesis of a PROTAC using Boc-PEG4-sulfonic acid involves a multi-step process. The following is a generalized protocol that can be adapted based on the specific ligands for the protein of interest and the E3 ligase. This protocol assumes the POI ligand has a reactive amine and the E3 ligase ligand has a reactive hydroxyl or amine group.

Protocol 1: Activation of Boc-PEG4-sulfonic acid

The sulfonic acid moiety is typically converted to a more reactive sulfonyl chloride to facilitate conjugation.

Materials:

-

Boc-PEG4-sulfonic acid

-

Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Inert gas (e.g., nitrogen or argon)

Procedure:

-

Dissolve Boc-PEG4-sulfonic acid in anhydrous DCM under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add an excess of thionyl chloride or oxalyl chloride (typically 2-3 equivalents) to the solution.

-

Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.

-

Monitor the reaction by LC-MS to confirm the formation of Boc-PEG4-sulfonyl chloride.

-

Upon completion, remove the excess thionyl chloride and solvent under reduced pressure. The resulting Boc-PEG4-sulfonyl chloride is typically used immediately in the next step.

Protocol 2: Conjugation to the E3 Ligase Ligand

This step involves the formation of a sulfonamide or sulfonate ester bond.

Materials:

-

Boc-PEG4-sulfonyl chloride (from Protocol 1)

-

E3 ligase ligand with a primary amine or hydroxyl group

-

Anhydrous DCM or DMF

-

A non-nucleophilic base (e.g., triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA))

Procedure:

-

Dissolve the E3 ligase ligand in anhydrous DCM or DMF.

-

Add the base (2-3 equivalents) to the solution.

-

Slowly add a solution of Boc-PEG4-sulfonyl chloride in anhydrous DCM to the E3 ligase ligand solution at 0 °C.

-

Allow the reaction to stir at room temperature overnight.

-

Monitor the reaction by LC-MS.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain the Boc-PEG4-E3 ligase ligand conjugate.

Protocol 3: Boc Deprotection and Conjugation to the POI Ligand

The final steps involve deprotection of the Boc group and coupling to the POI ligand.

Materials:

-

Boc-PEG4-E3 ligase ligand conjugate

-

Trifluoroacetic acid (TFA)

-

Anhydrous DCM

-

POI ligand with a carboxylic acid

-

Amide coupling reagents (e.g., HATU, HOBt, EDC)

-

A non-nucleophilic base (e.g., DIPEA)

-

Anhydrous DMF

Procedure:

-

Boc Deprotection:

-

Dissolve the Boc-PEG4-E3 ligase ligand conjugate in anhydrous DCM.

-

Add an equal volume of TFA and stir at room temperature for 1-2 hours.

-

Monitor the reaction by LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove TFA and DCM.

-

-

Amide Coupling:

-

Dissolve the deprotected amine-PEG4-E3 ligase ligand conjugate and the POI ligand with a carboxylic acid in anhydrous DMF.

-

Add the amide coupling reagents (e.g., HATU and HOBt) and the base (DIPEA).

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction by LC-MS.

-

Upon completion, purify the final PROTAC molecule by preparative HPLC.

-

Characterize the final product by LC-MS and NMR.

-

Visualizing the Process: Diagrams and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway and experimental workflow.

Caption: The catalytic mechanism of PROTAC-mediated protein degradation.

Caption: A generalized workflow for the synthesis of a PROTAC using Boc-PEG4-sulfonic acid.

Conclusion

Boc-PEG4-sulfonic acid is a valuable and versatile chemical tool for the construction of PROTACs. Its PEG backbone imparts favorable physicochemical properties, such as enhanced solubility, which are crucial for the development of effective protein degraders. While it does not have a direct biological target, its role as a linker is indispensable for the function of PROTACs, enabling the formation of the ternary complex that is the cornerstone of targeted protein degradation. The methodologies and data presented in this guide provide a foundational understanding for researchers and drug development professionals to effectively utilize Boc-PEG4-sulfonic acid in the rational design and synthesis of novel therapeutics. As the field of targeted protein degradation continues to evolve, the strategic selection and application of linkers like Boc-PEG4-sulfonic acid will remain a critical factor in the development of the next generation of medicines.

References

Safety and Handling of Boc-PEG4-sulfonic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and physicochemical properties of Boc-PEG4-sulfonic acid. This bifunctional linker is increasingly utilized in bioconjugation, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs), due to its defined length, hydrophilicity, and orthogonal reactivity. Adherence to proper safety and handling protocols is crucial for ensuring personnel safety and maintaining the integrity of the compound.

Physicochemical Properties

Boc-PEG4-sulfonic acid is a white to off-white solid.[1] Its structure features a tert-butyloxycarbonyl (Boc) protected amine, a tetraethylene glycol (PEG4) spacer, and a terminal sulfonic acid group. The PEGylated nature of the molecule enhances its solubility in aqueous media and various organic solvents.[2]

| Property | Value | Source |

| Molecular Formula | C13H27NO9S | [1] |

| Molecular Weight | 389.42 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Purity | ≥95% | [1] |

| Solubility | Soluble in water and DMSO | [1] |

| Functional Groups | Boc (tert-butoxycarbonyl), PEG, Sulfonic acid | [1] |

Hazard Identification and Safety Precautions

While a specific Safety Data Sheet (SDS) for Boc-PEG4-sulfonic acid is not consistently available, information from suppliers of structurally similar compounds suggests that it is not classified as a hazardous substance. However, as with any chemical reagent, appropriate safety precautions should be observed.

General Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.

-

Avoid contact with skin and eyes.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the laboratory.

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Use chemical-resistant gloves, such as nitrile gloves.

-

Body Protection: A standard laboratory coat and closed-toe shoes are required.

Storage and Stability

Proper storage is essential to maintain the chemical integrity and stability of Boc-PEG4-sulfonic acid.

| Storage Condition | Recommendation |

| Temperature | 2–8°C for long-term storage.[1] |

| Atmosphere | Store under an inert atmosphere to prevent degradation. |

| Container | Keep in a tightly sealed container, such as an amber glass vial, to protect from moisture and light.[1] |

| Incompatibilities | Avoid strong oxidizing agents.[1] |

Reactivity and Decomposition

The reactivity of Boc-PEG4-sulfonic acid is dictated by its functional groups:

-

Boc-protected Amine: The Boc group is stable under many reaction conditions but can be readily removed with acid treatment (e.g., trifluoroacetic acid) to yield a free amine.

-

Sulfonic Acid: The terminal sulfonic acid group is a strong acid and can be used in reactions where a strong acid is required.

Hazardous decomposition products are not well-documented, but under fire conditions, toxic fumes may be emitted.

Experimental Protocols: A General Workflow for Bioconjugation

While a specific, validated protocol for every application of Boc-PEG4-sulfonic acid is not available, a general workflow for its use as a linker in bioconjugation can be outlined. The following represents a typical approach for conjugating a molecule of interest (e.g., a protein or a small molecule drug) to another molecule via the deprotected amine of the PEG linker.

Step 1: Deprotection of the Boc Group

The initial step involves the removal of the Boc protecting group to expose the primary amine.

-

Reagents: Boc-PEG4-sulfonic acid, Trifluoroacetic acid (TFA), Dichloromethane (DCM).

-

Procedure:

-

Dissolve Boc-PEG4-sulfonic acid in DCM.

-

Add an excess of TFA to the solution.

-

Stir the reaction at room temperature for 1-2 hours.

-

Monitor the reaction by an appropriate method (e.g., TLC or LC-MS).

-

Upon completion, remove the solvent and excess TFA under reduced pressure to yield the deprotected linker.

-

Step 2: Conjugation to a Carboxylic Acid-Containing Molecule

The newly exposed amine on the PEG linker can then be coupled to a molecule containing a carboxylic acid using standard carbodiimide (B86325) chemistry.

-

Reagents: Deprotected PEG4-sulfonic acid, a molecule with a carboxylic acid (Molecule-COOH), a coupling agent (e.g., EDC, HATU), and an activator (e.g., NHS or HOBt), and an appropriate solvent (e.g., DMF or DMSO).

-

Procedure:

-

Dissolve Molecule-COOH, the coupling agent, and the activator in the chosen solvent.

-

Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Add the deprotected PEG4-sulfonic acid to the reaction mixture.

-

Allow the reaction to proceed for several hours to overnight at room temperature.

-

Monitor the formation of the conjugate by an appropriate analytical technique.

-

Purify the final conjugate using a suitable method, such as HPLC.

-

Visualizations

Caption: Functional groups of Boc-PEG4-sulfonic acid.

Caption: General workflow for bioconjugation.

References

Navigating the Stability of Boc-PEG4-Sulfonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Boc-PEG4-sulfonic acid is a valuable heterobifunctional linker molecule increasingly utilized in the synthesis of complex bioconjugates, including Proteolysis Targeting Chimeras (PROTACs). Its unique architecture, comprising a Boc-protected amine, a tetraethylene glycol (PEG) spacer, and a terminal sulfonic acid group, offers specific advantages in multi-step synthetic strategies. However, ensuring the integrity of this reagent is paramount for the successful and reproducible synthesis of targeted therapeutics. This technical guide provides an in-depth analysis of the stability of Boc-PEG4-sulfonic acid, recommended storage conditions, and methodologies for assessing its integrity.

Chemical Stability Profile

The stability of Boc-PEG4-sulfonic acid is intrinsically linked to the chemical properties of its three key components: the tert-butyloxycarbonyl (Boc) protecting group, the polyethylene (B3416737) glycol (PEG) spacer, and the sulfonic acid moiety.

The Boc Protecting Group: The Boc group is a widely used amine protecting group known for its stability under basic and nucleophilic conditions. However, it is readily cleaved under acidic conditions.[1][2][3] The kinetics of this deprotection are often second-order with respect to the acid concentration, meaning that the rate of cleavage increases significantly with higher acid concentrations.[4][5] Therefore, exposure of Boc-PEG4-sulfonic acid to acidic environments, even for short periods, can lead to the premature removal of the Boc group, exposing the primary amine and potentially leading to unwanted side reactions in subsequent synthetic steps.

The Polyethylene Glycol (PEG) Spacer: The PEG chain imparts hydrophilicity to the molecule. While generally stable, PEG chains can be susceptible to oxidative degradation, particularly in the presence of transition metals and oxygen.[6] This degradation often proceeds via a random chain scission mechanism, which can be accelerated by heat and light.[6] Such degradation can lead to a heterogeneous mixture of shorter PEG chains, compromising the precise linker length and potentially impacting the biological activity of the final conjugate.

The Sulfonic Acid Group: The sulfonic acid moiety is a strong acid and is generally stable under a wide range of conditions. However, its acidic nature could potentially influence the stability of the Boc group, especially in the presence of moisture which could create a localized acidic microenvironment.

Based on the stability of its constituent parts, the following table summarizes the expected stability of Boc-PEG4-sulfonic acid under various conditions.

| Condition | Parameter | Expected Stability of Boc-PEG4-sulfonic Acid | Potential Degradation Pathway |

| pH | Acidic (pH < 4) | Low | Cleavage of the Boc protecting group. |

| Neutral (pH 6-8) | High | Generally stable. | |

| Basic (pH > 8) | High | The Boc group is stable to basic conditions.[7] | |

| Temperature | -20°C | High | Recommended for long-term storage.[8] |

| 2-8°C | Moderate | Suitable for short-term storage. | |

| Ambient Temperature | Low to Moderate | Increased risk of oxidative degradation of the PEG chain. | |

| Elevated Temperature (>40°C) | Low | Accelerated degradation of the PEG chain and potential thermal decomposition. | |

| Light | UV or Prolonged Exposure | Low to Moderate | Can promote oxidative degradation of the PEG chain. |

| Oxidizing Agents | e.g., Peroxides, Strong Oxidizers | Low | Degradation of the PEG chain.[6] |

| Inert Atmosphere | Nitrogen or Argon | High | Minimizes the risk of oxidative degradation.[8] |

Recommended Storage and Handling

To ensure the long-term stability and integrity of Boc-PEG4-sulfonic acid, the following storage and handling procedures are recommended:

-

Long-term Storage: For optimal stability, Boc-PEG4-sulfonic acid should be stored at -20°C .[8]

-

Short-term Storage: For immediate use, storage at 2-8°C is acceptable.

-

Atmosphere: The compound should be stored under an inert atmosphere , such as argon or nitrogen, to prevent oxidative degradation of the PEG linker.[8]

-

Moisture: It is crucial to protect the compound from moisture. Store in a tightly sealed container in a dry environment.

-

Light: Protect from direct sunlight and strong light sources. Amber vials or light-blocking containers are recommended.

-

Handling: Before use, allow the container to warm to room temperature before opening to prevent condensation of moisture onto the compound. Use appropriate personal protective equipment (PPE) when handling the compound.

Experimental Protocols for Stability Assessment

A comprehensive assessment of the stability of Boc-PEG4-sulfonic acid involves a combination of analytical techniques to monitor for degradation products over time and under various stress conditions.

Forced Degradation Study Protocol

A forced degradation study is designed to intentionally degrade the sample to identify potential degradation products and pathways.

1. Stress Conditions:

- Acidic Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and incubate at 40°C.

- Basic Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and incubate at 40°C.

- Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide and keep at room temperature.

- Thermal Degradation: Store the solid compound at 60°C.

- Photostability: Expose the solid compound to light according to ICH Q1B guidelines.

2. Time Points:

- Analyze samples at initial (t=0), 6, 24, 48, and 72 hours for hydrolytic and oxidative studies.

- Analyze samples at initial, 1, 3, and 7 days for thermal and photostability studies.

3. Analytical Methods:

- High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is the primary technique to monitor the purity of the compound and the formation of degradation products. A C18 column is typically used with a gradient of water and acetonitrile (B52724) containing a small amount of an ion-pairing agent or buffer to ensure good peak shape for the sulfonic acid.

- Liquid Chromatography-Mass Spectrometry (LC-MS): To identify the mass of the parent compound and any degradation products, providing insights into the degradation pathways.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the compound and to identify structural changes upon degradation.

- Fourier-Transform Infrared Spectroscopy (FTIR): To monitor changes in functional groups, such as the loss of the Boc carbonyl stretch or changes in the ether region of the PEG chain.

The following diagram illustrates a typical workflow for a forced degradation study.

Caption: Workflow for a forced degradation study of Boc-PEG4-sulfonic acid.

Signaling Pathways and Logical Relationships

While Boc-PEG4-sulfonic acid itself is not directly involved in signaling pathways, its structural integrity is critical for the function of the molecules it helps create, such as PROTACs. A PROTAC's function relies on its ability to simultaneously bind a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The length and stability of the PEG linker are crucial for optimal ternary complex formation and efficient protein degradation. Degradation of the linker can alter the spatial arrangement of the PROTAC, hindering its ability to induce protein degradation.

The following diagram illustrates the key factors influencing the stability of Boc-PEG4-sulfonic acid.

Caption: Factors influencing the stability of Boc-PEG4-sulfonic acid.

References

- 1. Boc-Protected Amino Groups [organic-chemistry.org]

- 2. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 3. Protective Groups [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pure.korea.ac.kr [pure.korea.ac.kr]

- 7. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

- 8. benchchem.com [benchchem.com]

The Linchpin of Targeted Protein Degradation: An In-depth Technical Guide to Boc-PEG4-sulfonic acid for PROTAC Development

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic strategies, moving beyond simple inhibition to the induced degradation of disease-causing proteins. These heterobifunctional molecules are meticulously designed with three key components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[1] Far from being a mere spacer, the linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex.[2] Among the diverse array of linker architectures, those based on polyethylene (B3416737) glycol (PEG) have gained prominence. This technical guide provides a comprehensive exploration of a specific and valuable PEG linker, Boc-PEG4-sulfonic acid, in the context of PROTAC development.

Core Concepts: The Role of PEG Linkers in PROTACs

PEG linkers, composed of repeating ethylene (B1197577) glycol units, offer a unique combination of hydrophilicity and flexibility, addressing key challenges in PROTAC design.[3] PROTACs are often large molecules that fall outside the typical "rule-of-five" for drug-likeness, leading to poor solubility and membrane permeability. The incorporation of a PEG linker can significantly enhance the aqueous solubility of a PROTAC, a crucial factor for its developability.[4]

The flexibility of PEG linkers is also advantageous for the formation of a productive ternary complex (POI-PROTAC-E3 ligase). This flexibility allows the PROTAC to adopt multiple conformations, increasing the probability of successful simultaneous binding to both the target protein and the E3 ligase.[5] However, the length of the PEG linker is a critical parameter that must be optimized for each specific target and E3 ligase pair, as both excessively short and long linkers can be detrimental to ternary complex formation and subsequent protein degradation.[2]

Boc-PEG4-sulfonic acid: A Versatile Linker for PROTAC Synthesis

Boc-PEG4-sulfonic acid is a heterobifunctional linker that features a tert-butyloxycarbonyl (Boc)-protected amine and a terminal sulfonic acid group, connected by a four-unit PEG chain.

The Boc-protected amine provides a stable functional group that can be deprotected under acidic conditions to reveal a primary amine. This amine can then be readily coupled to a carboxylic acid on either the POI ligand or the E3 ligase ligand through standard amide bond formation chemistry. The terminal sulfonic acid group offers an alternative reactive handle for conjugation. The PEG4 chain provides the desirable properties of PEG linkers, including enhanced solubility and appropriate flexibility and length for many PROTAC applications.

Quantitative Data on PROTACs Utilizing PEG4 Linkers

The optimization of the linker is a critical step in PROTAC development. The following tables summarize quantitative data for PROTACs that have incorporated a PEG4 linker, demonstrating its utility in achieving potent protein degradation and influencing key drug-like properties.

Table 1: In Vitro Degradation of BRD4 by a PROTAC with a PEG4 Linker [7]

| Linker | DC₅₀ (nM) | Dₘₐₓ (%) |

| PEG4 | 20 | 95 |

DC₅₀: Half-maximal degradation concentration. A lower value indicates higher potency. Dₘₐₓ: Maximum percentage of target protein degradation.

Table 2: Cellular Permeability and Pharmacokinetics of BRD4-Targeting PROTACs with Varying PEG Linker Lengths [7]

| Linker | Permeability (Papp, 10⁻⁶ cm/s) | Oral Bioavailability (%) |

| PEG3 | 0.8 | 15 |

| PEG4 | 1.2 | 25 |

| PEG5 | 1.5 | 30 |

| PEG6 | 1.0 | 20 |

Papp: Apparent permeability coefficient, a measure of passive diffusion across a membrane.

Table 3: Representative Permeability Data for a BET Inhibitor PROTAC with a PEG4 Linker [1]

| PROTAC ID | Target | E3 Ligase Ligand | Linker Type | Apparent Permeability (Papp) (10⁻⁶ cm/s) |

| PROTAC A | BET Inhibitor | Pomalidomide | PEG4 | 0.8 ± 0.1 |

Key Experimental Protocols in PROTAC Development

The successful development of a PROTAC requires rigorous experimental evaluation. The following are detailed protocols for key assays used to characterize PROTACs.

Protocol 1: Synthesis of a PROTAC using Boc-PEG4-sulfonic acid